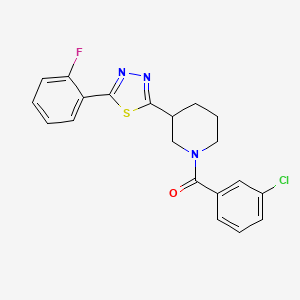

(3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Beschreibung

The compound (3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone features a methanone core bridging a 3-chlorophenyl group and a piperidine ring substituted with a 1,3,4-thiadiazole moiety bearing a 2-fluorophenyl substituent. This structure combines halogenated aromatic systems (3-Cl, 2-F) with heterocyclic motifs (piperidine, thiadiazole), which are commonly associated with bioactivity in medicinal chemistry.

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3OS/c21-15-7-3-5-13(11-15)20(26)25-10-4-6-14(12-25)18-23-24-19(27-18)16-8-1-2-9-17(16)22/h1-3,5,7-9,11,14H,4,6,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZJYPOIGPMTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)C3=NN=C(S3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a piperidine ring and a thiadiazole moiety. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action based on various studies.

Structural Overview

The compound features:

- A 3-chlorophenyl group

- A piperidine ring

- A 1,3,4-thiadiazole moiety substituted with a 2-fluorophenyl group

This unique structural combination may contribute to its biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, compounds containing this moiety have been shown to inhibit the growth of various pathogens including Staphylococcus aureus and Candida albicans . The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

The thiadiazole derivatives are also noted for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The cytostatic effects observed in related compounds highlight the potential for developing new anticancer agents based on this scaffold.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that the compound may be beneficial in treating conditions characterized by inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiadiazole ring enhances the ability to inhibit key enzymes involved in microbial resistance and cancer progression.

- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors or other protein targets, influencing various signaling pathways.

- Oxidative Stress Reduction : Some studies indicate that thiadiazole derivatives possess antioxidant properties, which can protect cells from oxidative damage .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain modifications to the thiadiazole structure significantly increased antibacterial activity. Compounds were tested using disk diffusion methods, revealing effective inhibition zones against selected bacteria .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| A | Staphylococcus aureus | 15 |

| B | Candida albicans | 12 |

| C | Escherichia coli | 10 |

Study on Anticancer Potential

Another investigation focused on the anticancer properties of thiadiazole derivatives. The study found that these compounds could induce apoptosis in breast cancer cell lines through mitochondrial pathways. Flow cytometry analysis showed increased levels of apoptotic markers in treated cells compared to controls .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise in several therapeutic areas:

- Anticancer Activity : Compounds containing thiadiazole moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies have reported IC50 values indicating potent anticancer activity.

- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The introduction of halogen substituents (like chlorine) on the phenyl ring has been linked to enhanced antibacterial efficacy. Minimum inhibitory concentrations (MICs) for these compounds have been reported in the range of 32 µg/mL to 47.5 µg/mL.

Agricultural Applications

The thiadiazole derivatives have also been explored for their potential as crop protection agents:

- Fungicidal Activity : Thiadiazole compounds are known for their effectiveness in controlling phytopathogenic microorganisms. They can be used as fungicides to protect crops from diseases caused by fungi.

- Insecticidal Properties : Some studies have indicated that these compounds can serve as insecticides, effectively managing pest populations in agricultural settings.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various thiadiazole derivatives, including those structurally related to the compound . The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, suggesting a potential for development into effective cancer treatments.

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds similar to this one were tested against common bacterial strains:

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 11c | Staphylococcus aureus | 32 |

| 11e | Escherichia coli | 47.5 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Substituent-Activity Relationships in Selected Analogs

- Halogenation: The 3-chlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogs .

- Fluorine Positioning : The 2-fluorophenyl substituent on the thiadiazole ring could improve metabolic stability relative to 4-fluorophenyl analogs (e.g., ), as ortho-substituents often reduce oxidative metabolism .

- Piperidine vs.

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison

- Molecular Weight : The target compound (est. ~503 g/mol) falls within the acceptable range for drug-like molecules, unlike higher-MW analogs in (>550 g/mol), which may suffer from poor bioavailability .

- Thermal Stability: The urea-linked analog in has a high melting point (251–254°C), suggesting strong intermolecular forces, whereas the target compound’s methanone core may confer lower thermal stability .

Computational and Experimental Insights

- Electrostatic Potential: Tools like Multiwfn () could map the electron density of the thiadiazole ring, highlighting nucleophilic/electrophilic regions critical for receptor interactions .

Q & A

Q. What are the standard synthetic routes for preparing (3-Chlorophenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves sequential coupling of the piperidine, thiadiazole, and substituted phenyl moieties. Key steps include:

Thiadiazole Formation : Cyclization of a thiosemicarbazide precursor with POCl₃ under reflux (90°C, 3 hours) to generate the 1,3,4-thiadiazole ring .

Piperidine Functionalization : Acylation of the piperidine nitrogen using 3-chlorobenzoyl chloride in dichloromethane (DCM) with a base like triethylamine to prevent side reactions .

Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group to the thiadiazole ring, requiring Pd catalysts and inert conditions .

Optimization : Use chromatographic purification (HPLC or silica gel) and controlled pH (8–9) during precipitation to enhance yield and purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing 3-chlorophenyl vs. 2-fluorophenyl groups) .

- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone group) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or bond angles, particularly for crystalline batches .

Q. What are the key physicochemical properties that influence the compound’s reactivity and stability?

- Methodological Answer :

- Lipophilicity (LogP) : Impacts membrane permeability; measured via reverse-phase HPLC .

- Acid/Base Stability : Assessed by incubating the compound in buffers (pH 1–10) and monitoring degradation via UV-Vis spectroscopy .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C common for thiadiazole derivatives) .

- Hydrolytic Sensitivity : The thiadiazole ring may degrade under acidic conditions, requiring stability studies in simulated gastric fluid .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodological Answer :

- Target Selection : Prioritize kinases or enzymes with known interactions with thiadiazole-piperidine hybrids (e.g., antimicrobial targets like DNA gyrase) .

- In Vitro Assays :

- MIC Tests : Measure antimicrobial activity against Gram+/Gram– strains (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ calculations .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Questions

Q. What strategies optimize the coupling of thiadiazole and piperidine moieties in high-yield synthesis?

- Methodological Answer :

- Catalyst Screening : Pd(OAc)₂/XPhos systems enhance Suzuki coupling efficiency for aryl-thiadiazole bonds .

- Solvent Optimization : Use polar aprotic solvents (DMF or DCM) to stabilize intermediates .

- Temperature Control : Maintain 60–80°C to accelerate coupling while minimizing thiadiazole ring decomposition .

- Purification : Employ flash chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the product .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or HIV protease). The 3-chlorophenyl group often occupies hydrophobic pockets .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD/RMSF analyses identify flexible regions .

- QSAR Models : Train models on thiadiazole derivatives to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .

Q. What methodologies resolve discrepancies between spectroscopic data and crystallographic analyses?

- Methodological Answer :

- Case Study : If NMR suggests a planar thiadiazole ring but X-ray shows puckering, re-examine solvent effects (e.g., DMSO-induced conformational changes) .

- Dynamic NMR : Variable-temperature studies detect rotational barriers in piperidine rings that may explain line broadening .

- DFT Calculations : Gaussian09 optimizations compare theoretical/experimental ¹³C chemical shifts to validate crystallographic data .

Q. How do structural modifications at the 3-chlorophenyl group affect the compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Replace 3-Cl with 3-F, 3-NO₂, or 3-OCH₃ groups via nucleophilic aromatic substitution .

- Activity Trends :

| Substituent | LogP | MIC (S. aureus) | Cytotoxicity (HEK293 IC₅₀) |

|---|---|---|---|

| 3-Cl | 3.2 | 2.5 µg/mL | >100 µM |

| 3-F | 2.9 | 5.0 µg/mL | >100 µM |

| 3-NO₂ | 3.8 | 1.0 µg/mL | 50 µM |

- SAR Insights : Electron-withdrawing groups (e.g., NO₂) enhance antimicrobial potency but increase cytotoxicity .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Lineweaver-Burk plots determine inhibition type (competitive vs. non-competitive) .

- ITC (Isothermal Titration Calorimetry) : Measures binding enthalpy (ΔH) and stoichiometry .

- Covalent Binding Tests : LC-MS/MS detects adduct formation with catalytic cysteine residues .

Q. How can researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- Quality Control : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks .

- Stability Monitoring : Track degradation products (e.g., hydrolyzed thiadiazole) via accelerated stability studies (40°C/75% RH) .

- Bioassay Standardization : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.